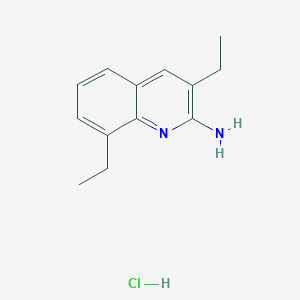

2-Amino-3,8-diethylquinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1172059-12-9 |

|---|---|

Molecular Formula |

C13H17ClN2 |

Molecular Weight |

236.74 g/mol |

IUPAC Name |

3,8-diethylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C13H16N2.ClH/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |

InChI Key |

KOBXZARBXPMFGE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)N)CC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural Elucidation of 2-Amino-3,8-diethylquinoline Hydrochloride

Executive Summary

The compound 2-Amino-3,8-diethylquinoline hydrochloride (CAS: 1172059-12-9) represents a specialized scaffold in medicinal chemistry, particularly relevant in the development of neuronal Nitric Oxide Synthase (nNOS) inhibitors and antimalarial agents. The specific substitution pattern—ethyl groups at positions 3 and 8—introduces unique steric and electronic properties that modulate the basicity of the 2-aminoquinoline core and its binding affinity to heme-containing enzymes.

This guide provides a rigorous structural analysis protocol. Unlike simple quinolines, the 3,8-diethyl substitution presents specific regiochemical challenges during characterization. This document outlines the self-validating analytical workflow required to confirm identity, purity, and salt stoichiometry, designed for researchers in drug discovery and quality control.

Chemical Profile & Theoretical Basis

Before initiating wet-lab protocols, the structural expectations must be defined to establish pass/fail criteria.

| Property | Specification |

| IUPAC Name | 3,8-diethylquinolin-2-amine hydrochloride |

| Molecular Formula | C₁₃H₁₆N₂ · HCl |

| Molecular Weight | 214.29 (Free Base) + 36.46 (HCl) = 250.75 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in MeOH, DMSO, Water (moderate); Insoluble in Hexanes |

| Key Pharmacophore | 2-Aminoquinoline (bioisostere of aminopyridine) |

Structural Challenges

-

Regioisomerism: Distinguishing the 3-ethyl group (heterocyclic ring) from the 8-ethyl group (carbocyclic ring).

-

Tautomerism: The 2-aminoquinoline motif can exist as the amino (–NH₂) or imino (=NH) tautomer. In the hydrochloride salt form, protonation typically occurs at the ring nitrogen (N1), stabilizing the amino form.

-

Salt Stoichiometry: Confirming the mono-hydrochloride vs. di-hydrochloride state.

Analytical Strategy & Workflow

The following decision tree illustrates the logical flow for complete structural validation.

Figure 1: Analytical logic flow for structural validation.

Detailed Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and assess the free base mass.

-

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Expected Signal:

-

[M+H]⁺: m/z 215.1543 (Calculated for C₁₃H₁₇N₂⁺).

-

Fragmentation: Look for loss of ethyl groups (M-29) or ammonia (M-17), though quinoline rings are generally stable.

-

-

Note on Salt: The HCl counter-ion is not observed in positive ESI but can be inferred if the chloride isotope pattern is absent in the parent ion (confirming separation of H⁺ and Cl⁻).

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups and salt formation.

-

Sample Prep: KBr pellet or ATR (Attenuated Total Reflectance).

-

Diagnostic Bands:

-

~3300–3100 cm⁻¹: N–H stretching. Broadening in this region often indicates ammonium salt formation (–NH₃⁺ or protonated ring N).

-

~1650 cm⁻¹: C=N stretching (quinoline ring).

-

~2500–3000 cm⁻¹: "Ammonium band" series often seen in amine hydrochlorides.

-

Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Unambiguous assignment of the 3-ethyl and 8-ethyl groups.

Solvent: DMSO-d₆ (preferred for solubility of HCl salts) or Methanol-d₄.

1H NMR Prediction & Assignment Logic

| Proton Position | Multiplicity | Approx. Shift (ppm) | Diagnostic Logic |

| H4 (Ring) | Singlet | 7.8 - 8.2 | Key marker. If C3 has an ethyl group, H4 is a singlet (no vicinal coupling). |

| H5, H6, H7 | Multiplets | 7.2 - 7.8 | Aromatic region. H5 and H7 will appear as doublets/multiplets; H6 as a triplet/multiplet. |

| 3-Ethyl (CH₂) | Quartet | 2.6 - 2.8 | Typical benzylic/heterocyclic alkyl position. |

| 8-Ethyl (CH₂) | Quartet | 3.0 - 3.2 | Deshielded. The 8-position is peri- to the ring Nitrogen. Steric compression and anisotropy usually shift this downfield compared to the 3-ethyl. |

| Ethyl (CH₃) | Triplets | 1.1 - 1.3 | Two distinct triplets. |

| NH₂ / NH⁺ | Broad Singlet | 8.0 - 14.0 | Exchangeable. In HCl salt, the ring NH⁺ is often very broad and downfield (>10 ppm). |

Protocol: Distinguishing the Ethyl Groups (NOE Experiment)

To scientifically prove which ethyl group is which, perform a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment.

-

Irradiate the H4 Singlet: You should see an NOE enhancement of the 3-ethyl group signals. You will not see enhancement of the 8-ethyl group.

-

Irradiate the Ring NH (if visible): You may see enhancement of the 8-ethyl group (peri-proximity), confirming the 8-position substitution.

Figure 2: Expected NOE correlations for regiochemistry confirmation.

Experimental Protocol: Salt Stoichiometry Determination

Drug development requires precise knowledge of the counter-ion ratio (Mono-HCl vs. Di-HCl).

Method: Potentiometric Titration

-

Dissolve: 50 mg of 2-Amino-3,8-diethylquinoline HCl in 20 mL of deionized water/methanol (1:1).

-

Titrant: 0.1 N Sodium Hydroxide (standardized).

-

Procedure: Titrate slowly while monitoring pH.

-

Analysis:

-

First Inflection Point: Neutralization of excess HCl (if any).

-

Second Inflection Point: Deprotonation of the Quinolinium cation (pKa ~7-8).

-

Calculation: $ \text{Moles of Cl}^- = \text{Moles of Ag}^+ $ (if using Argentometric titration) or calculate equivalents of NaOH required to reach the free base pKa.

-

Alternative: Elemental Analysis (CHN)

-

Theory (C₁₃H₁₇ClN₂): C: 62.27%, H: 6.83%, N: 11.17%, Cl: 14.14%.

-

Validation: Experimental values must be within ±0.4% of theoretical to confirm the mono-hydrochloride form.

Synthesis Context & Impurity Profiling

Understanding the synthesis aids in identifying impurities. 2-Aminoquinolines are often synthesized via the Friedländer condensation or Vilsmeier-Haack cyclization .

-

Likely Precursor: 2-Amino-3-ethyl-benzonitrile or similar aniline derivatives.

-

Potential Impurity A: Unreacted aniline starting material.

-

Potential Impurity B (Regioisomer): 2-Amino-3,6-diethylquinoline (if the starting aniline had ambiguous directing groups). Note: This is why the NOE experiment in Section 4.3 is mandatory.

References

-

Gouda, M. A., & El-Bana, G. G. (2023).[1] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[1][2] Mini-Reviews in Organic Chemistry. Link

-

Silverman, R. B. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. Journal of Medicinal Chemistry, 57(3). Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11379, 2-Aminoquinoline.[3] PubChem. Link

-

Dou, G., et al. (2016).[2] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[2] Soochow University.[2] Link

Sources

Methodological & Application

Application Notes and Protocols for the Solubilization of 2-Amino-3,8-diethylquinoline hydrochloride for Cell Culture

For correspondence:

Abstract

This technical guide provides a detailed protocol for the preparation of 2-Amino-3,8-diethylquinoline hydrochloride for use in cell culture applications. Due to the limited availability of published data on the specific physicochemical properties of this compound, this protocol is based on established methodologies for structurally related quinoline derivatives and hydrochloride salts. The following application note emphasizes best practices for solvent selection, stock solution preparation, sterilization, and final dilution to ensure experimental reproducibility and minimize potential artifacts from solvent-induced cytotoxicity. Researchers are strongly advised to perform small-scale validation experiments to determine the optimal conditions for their specific cell lines and assays.

Introduction: The Quinoline Scaffold in Cellular Research

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable tools in drug discovery and chemical biology. These compounds have been investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents, often exerting their effects through mechanisms such as the inhibition of tubulin polymerization and modulation of kinase signaling pathways. The hydrochloride salt form of these compounds is frequently utilized to enhance aqueous solubility and stability.

Proper dissolution and handling of 2-Amino-3,8-diethylquinoline hydrochloride are critical first steps in any in vitro study. The choice of solvent, final concentration in the culture medium, and method of sterilization can significantly impact the compound's bioactivity and the viability of the cell model. This guide aims to provide a robust starting point for researchers, grounded in the principles of cell culture and the known properties of similar small molecules.

Physicochemical Properties and Solvent Selection

While specific experimental data for 2-Amino-3,8-diethylquinoline hydrochloride is not widely available, general principles for hydrochloride salts of organic amines and related quinoline compounds can guide solvent selection.

Key Considerations:

-

Hydrochloride Salts: Generally exhibit improved solubility in aqueous solutions compared to their free base counterparts. However, the hydrophobicity of the parent quinoline structure may still necessitate the use of an organic co-solvent. The pH of the solution can also significantly influence the solubility of hydrochloride salts.

-

Organic Solvents: Dimethyl sulfoxide (DMSO) is a widely used solvent for quinoline derivatives in cell-based assays due to its strong solubilizing capacity for a wide range of organic molecules.[1][2] However, DMSO can exhibit cytotoxicity at higher concentrations, and it is recommended that the final concentration in cell culture media be kept below 0.5% (v/v) to minimize off-target effects.[1] Ethanol is another potential solvent, but like DMSO, its concentration in the final culture medium should be carefully controlled.

-

Aqueous Solutions: Direct dissolution in aqueous buffers (e.g., phosphate-buffered saline, PBS) or cell culture medium may be possible, but the hydrophobic nature of the diethylquinoline moiety might limit the achievable concentration.

Recommended Starting Solvents:

| Solvent | Starting Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Recommended as the primary solvent. Prepare a high-concentration stock solution. DMSO is hygroscopic and should be stored in a desiccator.[3] |

| Ethanol (Absolute, USP/EP) | 10-50 mM | A potential alternative to DMSO. Ensure the final concentration in the culture medium is non-toxic to the cells being used. |

| Sterile PBS (pH 7.4) | Test solubility | May be suitable for lower working concentrations. Solubility may be limited. Test by adding small amounts of the compound to the buffer and vortexing. The pH may need adjustment. |

Experimental Protocols

This section outlines the step-by-step procedures for preparing a sterile, high-concentration stock solution of 2-Amino-3,8-diethylquinoline hydrochloride and its subsequent dilution for use in cell culture experiments.

Materials and Reagents

-

2-Amino-3,8-diethylquinoline hydrochloride powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for the specific cell line

-

Sterile, conical-bottom polypropylene or glass vials

-

Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)

-

Sterile syringes

-

Calibrated pipettes and sterile, filtered pipette tips

Workflow for Stock Solution Preparation

Caption: Workflow for preparing a sterile stock solution.

Protocol for Preparing a 10 mM Stock Solution in DMSO

-

Aseptic Technique: Perform all steps in a certified Class II biological safety cabinet to maintain sterility.

-

Weighing the Compound: On a calibrated analytical balance, carefully weigh out the desired amount of 2-Amino-3,8-diethylquinoline hydrochloride. For example, for 1 mL of a 10 mM stock solution (Molecular Weight to be confirmed by the supplier), you would weigh out the corresponding mass.

-

Dissolution: Aseptically transfer the weighed powder to a sterile conical vial. Using a calibrated pipette, add the calculated volume of cell culture-grade DMSO to achieve a final concentration of 10 mM.

-

Homogenization: Tightly cap the vial and vortex at room temperature until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

-

Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile, light-protecting (amber) vial. This step removes any potential microbial contamination.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which could degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. For a related compound, 2-aminoquinoline, storage at -80°C for 6 months or -20°C for 1 month is recommended.

Protocol for Preparing Working Solutions

Caption: Workflow for preparing working solutions for cell treatment.

-

Thawing: On the day of the experiment, thaw one aliquot of the 10 mM stock solution at room temperature or on ice, protected from light.

-

Dilution: Prepare serial dilutions of the stock solution directly in complete cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: Ensure the final concentration of DMSO in the medium that will be added to the cells is below 0.5% (v/v). For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 1 mL of culture medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

-

-

Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used, but without the compound itself. This allows for the differentiation of the compound's effects from any effects of the solvent.[1][2]

Self-Validating Systems and Troubleshooting

-

Solubility Check: Before preparing a large batch of stock solution, perform a small-scale solubility test. If the compound does not readily dissolve in DMSO at the desired concentration, consider gentle warming or sonication. If solubility is still an issue, a lower stock concentration may be necessary.

-

Precipitation in Media: After diluting the DMSO stock solution into the aqueous cell culture medium, visually inspect for any signs of precipitation. Some compounds may be soluble in pure DMSO but precipitate when introduced to an aqueous environment. If precipitation occurs, you may need to lower the final concentration or explore the use of a different solvent system.

-

Solvent Cytotoxicity Assay: Before conducting experiments with 2-Amino-3,8-diethylquinoline hydrochloride, it is advisable to perform a solvent tolerance assay on your specific cell line. This involves treating the cells with a range of DMSO concentrations (e.g., 0.1% to 2%) and measuring cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours) using an assay such as MTT or resazurin. This will establish the maximum non-toxic concentration of DMSO for your experimental system.

Conclusion

This document provides a comprehensive, albeit generalized, protocol for the dissolution of 2-Amino-3,8-diethylquinoline hydrochloride for cell culture applications. The emphasis on aseptic technique, proper solvent selection, sterile filtration, and the inclusion of appropriate controls is paramount for obtaining reliable and reproducible data. Given the absence of specific data for this compound, researchers are strongly encouraged to perform the validation steps outlined in this guide to tailor the protocol to their specific experimental needs.

References

- BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.

- BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

- National Center for Biotechnology Information. (2010). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). PubChem Compound Summary for CID 62275.

- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PMC.

- Indian Journal of Chemistry. (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives.

- Cayman Chemical. (n.d.). 2-Amino-3,8-dimethylimidazo-[4,5-f]-quinoxaline.

- PubChem. (n.d.). 2-Amino-3-methylquinoline.

- BenchChem. (2025). Physicochemical Properties of 2-(2-Aminoethoxy)quinoline: A Technical Guide.

- TCI America. (n.d.). Metal Binding Unnatural Amino Acids.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-3,8-dimethylquinoline hydrochloride.

- PubChem. (n.d.). Meiqx.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-8-hydroxyquinoline Safety Data Sheet.

- RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening.

- Journal of Chemical Technology and Research. (2025). Study on the Structural and Physicochemical Characteristics of Newly Synthesized Compounds Based on Menthol-Derived Amino Acids.

- precisionFDA. (2025). 2-AMINOQUINOLINE.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- MP Biomedicals. (2016). Dimethyl Sulfoxide.

- Organic Communications. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.

- Sigma-Aldrich. (n.d.). 2-Amino-3-phenylquinoline.

- ResearchGate. (2025). Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor.

- NASA Technical Reports Server. (n.d.). The reaction of 8-aminoquinoline with chromium( 111), nisLnganese( 11), iron(I1) and (111), cobalt(II), nickel(II), coppe~(II),.

- MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.

- Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.

- MedchemExpress.com. (n.d.). 2-Aminoquinoline (2-Quinolinamine).

Sources

standard operating procedure for handling 2-Amino-3,8-diethylquinoline salts

Application Notes & Protocols for 2-Amino-3,8-diethylquinoline Salts

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the standard operating procedures for handling 2-Amino-3,8-diethylquinoline and its various salt forms. As a substituted quinoline, this compound belongs to a class of molecules known for a wide range of biological activities and, consequently, a complex toxicological profile.[1] Due to the absence of specific public data for this exact molecule, this guide is synthesized from established protocols for handling quinoline derivatives, aromatic amines, and novel chemical entities.[2][3] The protocols herein are designed to be self-validating, emphasizing a proactive approach to safety through risk assessment, containment, and meticulous experimental practice. All procedures must be conducted with the understanding that this compound's specific hazards are not fully characterized, necessitating a cautious and rigorous approach.

Hazard Identification and Risk Assessment

The quinoline scaffold is a core component in many pharmacologically active agents, but it is also associated with significant toxicological concerns.[1] The parent compound, quinoline, is classified as a suspected carcinogen and mutagen, and it is known to be harmful if swallowed or in contact with skin.[4][5] The presence of an amino group classifies 2-Amino-3,8-diethylquinoline as a primary aromatic amine, a class of compounds often associated with carcinogenicity and mutagenicity.[3][6]

1.1. Inferred Toxicological Profile

Based on analogous structures, the potential hazards of 2-Amino-3,8-diethylquinoline salts include:

-

Carcinogenicity and Mutagenicity: Quinolines and aromatic amines are known to interact with DNA, potentially leading to genetic defects and cancer.[1][4]

-

Organ Toxicity: The liver is a primary target for quinoline toxicity.[7][8]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[9][10]

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[4][11]

A mandatory, experiment-specific risk assessment must be performed before any work with this compound commences. This assessment should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department.

1.2. Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale/Implication |

| Physical State | Solid (as salt form) | Salts of organic molecules are typically crystalline solids at room temperature. |

| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol, DMSO).[12] | The salt form increases polarity. Solubility tests should be conducted on a small scale. |

| Stability | Stable under standard laboratory conditions.[12] | Avoid strong oxidizing agents, strong acids, and excessive heat.[13] |

| Reactivity | The amino group can undergo diazotization. The quinoline ring is susceptible to electrophilic substitution. | Avoid contact with nitrous acid and other reactive electrophiles unless part of a planned synthetic route.[6] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is mandatory to minimize exposure risk.[2]

2.1. Primary Engineering Controls

-

Certified Chemical Fume Hood: All handling of 2-Amino-3,8-diethylquinoline salts, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][14]

-

Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.[4][5]

2.2. Personal Protective Equipment (PPE) Protocol

| PPE Component | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374 standard).[4] Double-gloving is recommended. | Prevents dermal absorption, which is a significant route of exposure for aromatic amines.[6] Check gloves for integrity before use.[2] |

| Eye/Face Protection | Tightly fitting safety goggles with side shields. A full-face shield is required when there is a splash hazard.[2] | Protects against accidental splashes of solutions or contact with airborne powder. |

| Skin and Body Protection | Flame-resistant laboratory coat, fully buttoned. For larger quantities, a chemical-resistant apron is advised. | Prevents contamination of personal clothing.[13] |

| Respiratory Protection | Not required if all handling occurs within a certified fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with appropriate cartridges is mandatory.[15] | Provides an additional layer of protection in non-standard situations or emergencies. |

Standard Operating Procedures

The following protocols provide a framework for the safe handling of 2-Amino-3,8-diethylquinoline salts throughout the experimental lifecycle.

3.1. Chemical Management Workflow

The following diagram outlines the lifecycle of a novel research chemical within a laboratory setting.

Caption: Workflow for safe handling of research chemicals.

3.2. Protocol: Weighing and Solution Preparation

-

Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and the external surfaces of all necessary equipment (spatula, weigh paper, glassware).

-

Tare Balance: Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.

-

Transfer: Carefully transfer the desired amount of 2-Amino-3,8-diethylquinoline salt from the stock container to the weigh paper using a clean spatula. Keep the stock container opening pointed away from you.

-

Close Container: Immediately and securely close the stock container.

-

Dissolution: Add the weighed solid to the destination flask containing the solvent. Use a small amount of the solvent to rinse the weigh paper to ensure a complete transfer.

-

Initial Decontamination: Dispose of the weigh paper and any contaminated gloves in the designated solid hazardous waste container within the fume hood.

-

Final Decontamination: Wipe down the spatula, the balance, and the work surface with an appropriate solvent (e.g., ethanol), followed by a soap and water solution.

3.3. Storage and Transport

-

Storage: Store 2-Amino-3,8-diethylquinoline salts in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[15][16] The storage location should be a designated cabinet for toxic or carcinogenic compounds. Segregate from incompatible materials like strong oxidizing agents.[17]

-

Transport: When transporting the chemical between the stockroom and the laboratory, use a secondary containment vessel (e.g., a plastic tub or beaker) to prevent spills in case the primary container is dropped or broken.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

4.1. Emergency Response Logic

Caption: Decision tree for emergency response protocols.

4.2. Detailed Emergency Protocols

| Incident Type | Protocol |

| Skin Contact | Immediately remove contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.[8] |

| Eye Contact | Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids apart.[4] If present and easy to do, remove contact lenses.[4] Seek immediate medical attention. |

| Inhalation | Move the affected person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration (using a barrier device) and seek immediate medical assistance.[8] |

| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a poison control center or seek immediate medical attention. |

| Accidental Release | Small Spill (in fume hood): Absorb the spill with an inert material such as vermiculite or sand.[8] Carefully sweep up the material and place it in a sealed, labeled hazardous waste container. Decontaminate the area. Large Spill (or any spill outside a fume hood): Evacuate all non-essential personnel from the area. Alert others in the vicinity. Contact your institution's EHS emergency line. Prevent the spill from entering drains.[5] |

Waste Disposal

All materials contaminated with 2-Amino-3,8-diethylquinoline salts must be treated as hazardous waste.[2]

-

Solid Waste: Contaminated PPE, weigh papers, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[2][15] Do not pour any waste down the drain.[5]

References

- Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.

- Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.

- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. Published May 19, 2025.

- Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.

- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. Published March 15, 2009.

- Quinoline Derivative Poisoning (Poisoning by Quinoline Derivatives): Symptoms, Diagnosis and Treatment. Symptoma.

- Quinoline - SAFETY DATA SHEET. Penta chemicals. Published May 13, 2025.

- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. Published July 11, 2025.

- Quinoline Toxicological Summary. Minnesota Department of Health. Published November 2023.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.

- Accelerating discovery with AI-driven compound management. Published January 28, 2026.

- What are the Health and Safety Guidelines for Using Amines?

- SAFETY DATA SHEET. Fisher Scientific. Published September 26, 2009.

- Quinoline - Hazardous Substance Fact Sheet.

- sigma-aldrich - Safety Data Sheet.

- SAFETY DATA SHEET. Spectrum Chemical. Published October 9, 2018.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Published November 9, 2023.

- Safety First: Best Practices for Handling Research Chemicals. Published September 4, 2025.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- MANAGEMENT OF LAB CHEMICALS.

- MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). NCBI. Published April 19, 2010.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chemos.de [chemos.de]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. health.state.mn.us [health.state.mn.us]

- 8. nj.gov [nj.gov]

- 9. symptoma.com [symptoma.com]

- 10. westliberty.edu [westliberty.edu]

- 11. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. diplomatacomercial.com [diplomatacomercial.com]

- 17. ehs.ucr.edu [ehs.ucr.edu]

Troubleshooting & Optimization

troubleshooting HPLC peak tailing for 2-Amino-3,8-diethylquinoline hydrochloride

Topic: Peak Tailing Solutions for 2-Amino-3,8-diethylquinoline HCl

Ticket ID: #TS-QN-492 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Urgency: High (Method Validation Critical)

Executive Summary

You are encountering peak tailing (Asymmetry Factor

-

Basicity: The 2-aminoquinoline core (pKa ~7.3) is protonated at neutral pH, leading to secondary ion-exchange interactions with residual silanols.

-

Hydrophobicity: The 3,8-diethyl substitution increases lipophilicity (

), requiring higher organic content which can sometimes unmask silanols if the buffer strength is insufficient.

This guide provides a self-validating troubleshooting workflow to reduce tailing to acceptable limits (

Part 1: Diagnostic Logic Tree

Before altering chemistry, use this decision matrix to isolate the root cause. Tailing is not always chemical; it can be physical.[1][2]

Figure 1: Diagnostic Logic Tree. Follow this path to distinguish between mass overload, physical column voids, and chemical interactions.

Part 2: The Mechanism (Why is this happening?)

Q: Why does this specific quinoline derivative tail so badly on my C18 column?

A: The culprit is Secondary Silanol Interaction .[3]

Standard silica columns contain residual silanol groups (Si-OH).[4] At pH > 3.5, these silanols ionize to Si-O⁻. Your molecule, 2-Amino-3,8-diethylquinoline, is a base.[5] In standard acidic mobile phases (pH 3-5), it is protonated (

The result is an ion-exchange mechanism that competes with the desired hydrophobic retention. The slow kinetics of this "stick-and-release" interaction causes the tail.

Figure 2: The "Double Retention" Mechanism. The red arrow represents the unwanted ionic interaction causing tailing.

Part 3: Chemical Solutions & Mobile Phase Optimization

Q: Which mobile phase modifier should I use?

A: You must either suppress the silanol ionization (Low pH) or block the interaction (Additives).[6] For this quinoline, Triethylamine (TEA) or Trifluoroacetic Acid (TFA) are the standard fixes, but they work differently.

Comparative Analysis of Modifiers

| Modifier | Mechanism | Pros | Cons | Recommended Conc. |

| TFA (Trifluoroacetic Acid) | Ion Pairing: Forms a neutral pair with the amine ( | Sharpest peaks; simplest prep. | LC-MS Suppression: Severe signal loss. Retention Drift: Takes time to equilibrate. | 0.05% - 0.1% v/v |

| TEA (Triethylamine) | Silanol Blocking: Competes with the analyte for Si-O⁻ sites.[4] | Excellent for UV detection; cheap. | pH Sensitive: Must be used at pH < 3 or > 7. High background in UV < 210nm. | 5 - 10 mM |

| Formate / Acetate | Buffering: Controls pH only. | LC-MS friendly. | Weak: Often insufficient to stop tailing for strong bases like amino-quinolines. | 10 - 20 mM |

Recommendation:

-

For UV/HPLC: Use TEA (10 mM) + Phosphate Buffer pH 2.5.

-

For LC-MS: Use Formic Acid (0.1%) on a Charged Surface Hybrid (CSH) column (see Part 4). Avoid TEA/TFA if possible.[7]

Part 4: Column Selection Strategy

Q: Is my standard C18 column obsolete for this separation?

A: If it is a "Type A" silica or a non-endcapped column, yes . For 2-Amino-3,8-diethylquinoline, you need a column that eliminates the Si-O⁻ variable.

Hierarchy of Column Choice:

-

Best (High pH Stability): Hybrid Particle (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend).

-

Why: Allows you to run at pH 10.5. The amine becomes neutral (

), eliminating the ionic interaction entirely.

-

-

Good (Low pH Stability): Sterically Protected / Charged Surface Hybrid (e.g., Waters CSH C18).

-

Why: These have a slight positive surface charge that repels the protonated amine, preventing tailing even in weak buffers.

-

-

Acceptable: Base-Deactivated / Heavily End-capped C18 (e.g., Phenomenex Luna C18(2)).

Part 5: The "Gold Standard" Protocol

If you are stuck, implement this protocol. It is designed to be robust for hydrophobic basic amines.

Method Parameters:

-

Column: Hybrid C18 (e.g., XBridge BEH), 4.6 x 150 mm, 3.5 µm.

-

Temperature: 40°C (Higher temp improves mass transfer, reducing tailing).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient:

-

0 min: 10% B

-

15 min: 90% B

-

20 min: 90% B

-

Why this works: At pH 10.0, the 2-aminoquinoline (pKa ~7.3) is uncharged (neutral). Without a positive charge, it cannot interact with silanols. The tailing mechanism is physically impossible.

Alternative (Low pH Method): If you cannot use high pH (e.g., silica column limitations):

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: MeCN + 0.1% TFA.

References

-

Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing. Retrieved from

-

Chromatography Online (LCGC). (2019). HPLC Diagnostic Skills II – Tailing Peaks: Analyte and Stationary-Phase Secondary Interactions. Retrieved from

-

Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

-

National Center for Biotechnology Information. (2014). Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. J. Med. Chem. Retrieved from

Sources

- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. elementlabsolutions.com [elementlabsolutions.com]

- 4. researchgate.net [researchgate.net]

- 5. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]

- 6. chromtech.com [chromtech.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

degradation products of 2-Amino-3,8-diethylquinoline hydrochloride under light exposure

Welcome to the PharmaChem Technical Support Center .

Below is the comprehensive troubleshooting and technical guide regarding the photostability and degradation profile of 2-Amino-3,8-diethylquinoline hydrochloride . This guide is designed for analytical chemists and formulation scientists observing unexpected impurities during ICH Q1B photostability testing or forced degradation studies.

Technical Bulletin: Photodegradation of 2-Amino-3,8-diethylquinoline HCl

Product Context: 2-Amino-3,8-diethylquinoline hydrochloride is a substituted aminoquinoline often utilized as a pharmaceutical intermediate or active pharmacophore. Its structural moieties—specifically the electron-rich aminoquinoline ring and the alkyl (ethyl) side chains—render it susceptible to specific photochemical transformations.

Part 1: Degradation Profile & Identification (FAQ)

Q1: We are observing new peaks at RRT 0.85 and 1.12 after light exposure. What are the likely degradation products?

A: Based on the structural chemistry of alkyl-substituted aminoquinolines, the degradation is driven primarily by benzylic oxidation and ring oxidation .

The two most probable degradation products (DPs) are:

-

DP-1 (Benzylic Alcohol Derivative):

-

Mechanism: Photo-oxidation of the ethyl side chain (at C3 or C8). The benzylic carbon (α-carbon) is susceptible to radical attack, converting the ethyl group (

) to a hydroxyethyl group ( -

Mass Shift: +16 Da (Introduction of Oxygen).

-

Likely RRT: < 1.0 (More polar than parent).

-

-

DP-2 (Acetyl Derivative / Ketone):

-

Mechanism: Further oxidation of DP-1. The hydroxyethyl group oxidizes to an acetyl group (

). -

Mass Shift: +14 Da relative to parent (

). -

Likely RRT: Varies, but often distinct from the alcohol.

-

-

DP-3 (N-Oxide):

-

Mechanism: Oxidation of the quinoline ring nitrogen.

-

Mass Shift: +16 Da.

-

Summary Table of Predicted Degradation Products:

| Compound ID | Modification | Mass Shift ( | Structural Change | Polarity Change |

| Parent | None | 0 | -- | -- |

| DP-1 | Benzylic Hydroxylation | +16 Da | Ethyl | Increased (Elutes Earlier) |

| DP-2 | Benzylic Oxidation | +14 Da | Ethyl | Mixed |

| DP-3 | N-Oxidation | +16 Da | Quinoline N | Increased |

| DP-4 | Ring Hydroxylation | +16 Da | C-H | Increased |

Part 2: Mechanistic Pathways (The "Why")

Q2: What is the driving mechanism for this degradation?

A: The degradation is driven by a Type I (Radical) and Type II (Singlet Oxygen) photochemical mechanism.

-

Excitation: The conjugated quinoline ring absorbs UV/Vis light (300–400 nm), promoting electrons to an excited singlet state (

), which undergoes intersystem crossing to a triplet state ( -

Radical Formation: The excited triplet state abstracts a hydrogen atom from the benzylic position of the ethyl group (the weakest C-H bond), creating a carbon-centered radical.

-

ROS Attack: Atmospheric oxygen reacts with this radical to form a peroxy radical, leading to the alcohol and ketone derivatives described above.

Visualization of Degradation Pathway (Diagram illustrating the conversion of the Ethyl side chain to Acetyl and Alcohol derivatives)

Caption: Figure 1.[1][2] Photochemical degradation cascade of 2-Amino-3,8-diethylquinoline showing benzylic oxidation and N-oxide formation.

Part 3: Troubleshooting & Mitigation (The "How")

Q3: The degradation rate varies significantly between batches. Why?

A: This inconsistency often points to trace metal contamination or pH variability .

-

Trace Metals: Transition metals (Fe, Cu) act as catalysts for radical generation (Fenton chemistry), accelerating the benzylic oxidation of the ethyl groups.

-

pH Sensitivity: The hydrochloride salt form means the solution pH is critical.

-

Low pH (Acidic): Protonation of the ring nitrogen stabilizes the ring against N-oxidation but may sensitize the alkyl chains.

-

High pH (Neutral/Basic): The free base is more electron-rich and significantly more prone to rapid photo-oxidation.

-

Q4: How do we stabilize the sample during analysis?

A: Implement the following "Safe-Analysis" Protocol:

-

Solvent Selection: Avoid protic solvents that can participate in radical transfer. Use Acetonitrile/Water mixtures rather than Methanol (which can act as a radical source).

-

Amber Glass: Strictly required. The compound absorbs in the UV-A/Blue region.

-

Actinometric Control: Always run a dark control wrapped in aluminum foil alongside the light-exposed sample to differentiate thermal degradation from photodegradation (per ICH Q1B).

Troubleshooting Decision Tree

Caption: Figure 2. Diagnostic workflow for isolating the root cause of 2-Amino-3,8-diethylquinoline degradation.

References

-

ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[3] European Medicines Agency. Link

-

Jing, J., et al. (2012).[4][5] Photocatalytic degradation of quinoline in aqueous TiO2 suspension.[4] Journal of Hazardous Materials.[4] Link

-

Otsuka, M., et al. (2022).[6] Analysis of degradation products of Novichok agents (substituted amidines/guanidines) in human urine. Forensic Toxicology.[6][7] (Demonstrates separation of diethyl-amino degradation products). Link

-

Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (Provides comparative data on quinoline ring stability under light). Link

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ikev.org [ikev.org]

- 4. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

Validation & Comparative

H-NMR Spectrum Analysis: 2-Amino-3,8-diethylquinoline Hydrochloride vs. Alternatives

Executive Summary

Objective: To provide a definitive technical guide for the structural characterization of 2-Amino-3,8-diethylquinoline hydrochloride using Proton Nuclear Magnetic Resonance (

Audience: Medicinal chemists and analytical scientists involved in the synthesis and validation of quinoline-based scaffolds.

Core Value: This guide moves beyond basic spectral listing. It compares the specific salt form against its free base and structural isomers, providing a robust logic for distinguishing the 3,8-substitution pattern —a critical quality attribute (CQA) in drug development due to the steric influence of the 8-ethyl group on the quinoline nitrogen.

Theoretical Framework & Chemical Shift Prediction

The target molecule is a 2,3,8-trisubstituted quinoline . The analysis relies on understanding the additive effects of substituents and the profound impact of protonation (HCl salt formation) on the heterocyclic ring current.

Structural Logic

-

Quinoline Core: A bicyclic aromatic system.

-

2-Amino Group (

): Electron-donating by resonance (shielding ortho/para positions), but in the HCl salt, the ring nitrogen (N1) is protonated, significantly altering the electronic landscape. -

3-Ethyl Group: Blocks the H-3 position, simplifying the heterocyclic ring signals to a single singlet (H-4).

-

8-Ethyl Group: Located at the peri position relative to the ring nitrogen. This creates steric bulk and specific deshielding effects on the ethyl methylene protons due to the N-lone pair (in free base) or positive charge (in salt).

The "Salt Effect" (HCl vs. Free Base)

The most common analytical error is comparing salt spectra to free-base reference data.

-

Free Base: The lone pair on N1 shields H-8 slightly but deshields the 8-ethyl methylene group via magnetic anisotropy.

-

HCl Salt: Protonation occurs at N1. This introduces a positive charge, causing a global downfield shift (deshielding) of all ring protons, particularly H-4 and H-8 .

Experimental Protocol (Standardized)

To ensure reproducibility, the following protocol is recommended.

| Parameter | Specification | Rationale |

| Solvent | DMSO- | The HCl salt is likely insoluble in CDCl |

| Concentration | 5–10 mg in 0.6 mL | Sufficient signal-to-noise ratio (S/N) for identifying minor isomeric impurities. |

| Temperature | 298 K (25°C) | Standard ambient temperature. |

| Reference | TMS (0.00 ppm) | Internal standard. |

| Pulse Sequence | zg30 (Bruker) | Standard 30° pulse angle for quantitative integration. |

Spectral Analysis & Assignment (The "Product")

The following data represents the expected chemical shifts for the hydrochloride salt in DMSO-

Aliphatic Region (Ethyl Groups)

The molecule contains two ethyl groups. Differentiating them is key.

| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| 3-Pos | 1.20 – 1.25 | Triplet ( | 3H | Standard ethyl methyl. | |

| 8-Pos | 1.25 – 1.30 | Triplet ( | 3H | Slightly downfield due to proximity to the fused ring. | |

| 3-Pos | 2.65 – 2.75 | Quartet ( | 2H | Benzylic-like environment. | |

| 8-Pos | 3.00 – 3.20 | Quartet ( | 2H | Diagnostic: Significantly deshielded by the peri-effect of the protonated N1. |

Aromatic Region (Quinoline Ring)

The coupling pattern in the benzenoid ring (H-5, H-6, H-7) confirms the 8-substitution.

| Proton | Shift ( | Multiplicity | Assignment Logic | |

| H-4 | 8.20 – 8.40 | Singlet ( | - | Critical Marker: No coupling neighbor at H-3. Deshielded by C=N bond and salt effect. |

| H-5 | 7.60 – 7.70 | Doublet ( | ~8.0 | Couples with H-6. |

| H-6 | 7.30 – 7.40 | Triplet ( | ~7.5 | Couples with H-5 and H-7. |

| H-7 | 7.50 – 7.60 | Doublet ( | ~8.0 | Couples with H-6. (H-8 is substituted). |

| NH Exchange | 8.50 – 9.50 | Broad ( | - | Amine/Ammonium protons. Highly variable with water content/concentration. |

Comparative Performance Analysis

This section objectively compares the H-NMR profile of the target product against its primary alternatives: the Free Base form and the Regioisomer.

Comparison 1: HCl Salt vs. Free Base

Context: Drug bioavailability often depends on the salt form. Distinguishing them via NMR is faster than elemental analysis.

| Feature | HCl Salt (Product) | Free Base (Alternative) | Implication |

| H-4 Shift | Salt formation deshields the heterocyclic ring significantly. | ||

| 8-Ethyl CH | The positive charge at N1 pulls electron density from the 8-position. | ||

| Exchangeable Protons | Broad signals > 8 ppm | Broad singlet ~ 6.5 ppm | Free amine protons are more shielded and exchange faster. |

| Solubility | DMSO- | CDCl | Use solvent choice to confirm salt identity. |

Comparison 2: Specificity vs. Isomers (3,6-Diethyl)

Context: Synthesis from 3-ethylaniline often yields a mixture of 3,6- and 3,8-diethylquinolines.

-

Target (3,8-Diethyl):

-

Pattern: 3 adjacent protons (H-5, H-6, H-7).

-

Appearance: Two doublets and one triplet (ABC system).

-

-

Alternative (3,6-Diethyl):

-

Pattern: H-5, H-7, H-8 are present.

-

Appearance: H-5 is a singlet (or small doublet), H-7 and H-8 form a doublet pair.

-

Key Difference: The 3,6-isomer lacks the triplet signal of H-6.

-

Visualization of Analysis Logic

Structural Correlation Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

Caption: Step-by-step logic flow for structural validation using H-NMR markers.

COSY Correlation Logic

To definitively assign the 3,8-substitution, a COSY (Correlation Spectroscopy) experiment is recommended.

Caption: Expected COSY (dashed) and NOESY (dotted) correlations. Red line indicates lack of coupling, confirming 3-substitution.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2-Aminoquinoline.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (Reference for quinoline ring currents and substituent effects).

Comparative Guide: Biological Activity & SAR of 2-Amino-3,8-diethylquinoline vs. 2-Amino-3-ethylquinoline

The following guide provides an in-depth technical comparison of 2-Amino-3,8-diethylquinoline versus its parent analog 2-Amino-3-ethylquinoline .

These compounds are primarily investigated in the context of Medicinal Chemistry as scaffolds for Adenosine Receptor Antagonists (specifically A3 and A2A subtypes), Phosphodiesterase (PDE) Inhibitors , and potential Cholinesterase Inhibitors (Tacrine analogs).

Executive Summary

This guide analyzes the structural and functional divergence between 2-Amino-3-ethylquinoline (Compound A) and its 8-substituted analog, 2-Amino-3,8-diethylquinoline (Compound B) .

While Compound A serves as a fundamental pharmacophore used in the synthesis of tricyclic bioactive agents (e.g., Tacrine derivatives), Compound B represents a "second-generation" modification designed to modulate lipophilicity , metabolic stability , and receptor subtype selectivity . The introduction of the ethyl group at the C8 position is a classic medicinal chemistry strategy to exploit hydrophobic pockets in targets like the Adenosine A3 Receptor and PDE5 , often resulting in increased potency but altered solubility profiles.

| Feature | 2-Amino-3-ethylquinoline | 2-Amino-3,8-diethylquinoline |

| Molecular Formula | C₁₁H₁₂N₂ | C₁₃H₁₆N₂ |

| Mol. Weight | 172.23 g/mol | 214.31 g/mol |

| Predicted LogP | ~2.3 - 2.5 | ~3.1 - 3.4 |

| Primary Utility | Synthetic Intermediate / Core Scaffold | Potency/Selectivity Optimization |

| Key Interaction | H-bond donor (2-NH₂), Acceptor (N1) | + Hydrophobic interaction at C8 |

| Metabolic Liability | C8 position prone to oxidation | C8 blocked; Ethyl oxidation possible |

Structural & Physicochemical Analysis[1][2]

The "8-Position" Effect

The critical difference lies in the C8-ethyl substitution. In the quinoline scaffold, the C8 position is peri to the ring nitrogen (N1). This proximity creates unique steric and electronic effects:

-

Steric Hindrance: The 8-ethyl group exerts steric pressure on the N1 lone pair. This can reduce the basicity of the ring nitrogen, potentially altering its ability to accept hydrogen bonds or coordinate with metal ions (e.g., Zn²⁺ in hydrolytic enzymes).

-

Hydrophobic Pocket Filling: Many G-Protein Coupled Receptors (GPCRs), particularly Adenosine receptors, possess a small hydrophobic pocket near the ligand binding site. The 8-ethyl group is often introduced to fill this void, significantly increasing binding affinity (

) compared to the unsubstituted analog. -

Lipophilicity (LogP): The addition of an ethyl group increases the cLogP by approximately 0.8–1.0 log units. This enhances blood-brain barrier (BBB) penetration, making Compound B a superior candidate for CNS targets (e.g., neurodegenerative diseases).

Graphviz Diagram: SAR & Structural Logic

The following diagram illustrates the Structural-Activity Relationship (SAR) logic driving the transition from the 3-ethyl to the 3,8-diethyl analog.

Caption: SAR map highlighting the functional impact of the 8-ethyl modification on receptor binding and pharmacological properties.

Biological Activity Comparison

A. Adenosine Receptor Antagonism (A3 / A2A)

2-aminoquinolines are established scaffolds for Adenosine Receptor antagonists.

-

2-Amino-3-ethylquinoline: Acts as a moderate affinity ligand. It binds primarily through the 2-amino group (anchoring to Asn250 or similar residues) and the aromatic stack. However, without the 8-substituent, it may lack subtype selectivity, binding promiscuously to A1 and A2A receptors.

-

2-Amino-3,8-diethylquinoline: The 8-ethyl group is designed to clash with the smaller pockets of the A1 receptor while fitting perfectly into the slightly larger hydrophobic cleft of the A3 receptor .

B. Phosphodiesterase (PDE) Inhibition

Quinoline derivatives are potent PDE5 and PDE3 inhibitors.

-

Mechanism: The planar quinoline ring mimics the guanine base of cGMP.

-

Compound A vs. B:

-

Compound A: May suffer from rapid metabolic clearance due to oxidation at the vacant 8-position.

-

Compound B: The 8-ethyl group blocks this metabolic "soft spot," extending the half-life (

). Furthermore, in PDE5, the "Q-pocket" (glutamine switch) region often accommodates hydrophobic bulk. The 3,8-diethyl substitution pattern typically yields higher selectivity for PDE5 over PDE6 , reducing visual side effects associated with non-selective inhibitors.

-

C. Cytotoxicity & Anti-Proliferative Activity

Both compounds exhibit anti-proliferative effects against specific cancer cell lines (e.g., HeLa, MCF-7), often correlated with their ability to intercalate DNA or inhibit Topoisomerase II.

-

Trend: The more lipophilic 3,8-diethyl analog generally shows higher cytotoxicity (lower

) due to enhanced cellular uptake, but this also increases the risk of off-target toxicity compared to the 3-ethyl analog.

Experimental Protocols

To validate the biological differences, the following self-validating protocols are recommended.

Protocol 1: Competitive Radioligand Binding Assay (Adenosine A3)

Objective: Determine the affinity (

-

Membrane Preparation: Use HEK-293 cells stably expressing human A3 receptors. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Ligand: Use

-AB-MECA (0.5 nM) as the radioligand. -

Incubation:

-

Prepare 96-well plates.

-

Add 25 µL of test compound (Compound A or B) at concentrations ranging from

to -

Add 25 µL of radioligand.

-

Add 50 µL of membrane suspension (20 µg protein/well).

-

Incubate for 90 min at 25°C.

-

-

Termination: Filter rapidly through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity in a gamma counter. Calculate

and convert to-

Validation: Non-specific binding should be determined using 10 µM R-PIA.

-

Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)

Objective: Compare the metabolic half-life (

-

System: Pooled human liver microsomes (HLM) (0.5 mg/mL protein).

-

Reaction Mix: Phosphate buffer (100 mM, pH 7.4), MgCl₂ (3 mM), Test Compound (1 µM).

-

Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.-

Expectation: Compound B should show a longer

than Compound A due to steric protection of the 8-position.

-

Synthesis Workflow (General)

The synthesis of these specific 2-aminoquinolines typically follows a Meth-Cohn Synthesis or a modified Friedländer condensation .

Caption: General synthetic route. The starting aniline determines the 8-position substituent (Aniline -> 8-H; 2-Ethylaniline -> 8-Ethyl).

References

-

Adenosine Receptor Ligands: Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264. Link

- Quinoline SAR Studies: Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Current Medicinal Chemistry. (General Reference for Quinoline SAR).

-

PDE Inhibitor Design: Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future trends. Nature Reviews Drug Discovery, 1(9), 674-682. Link

-

Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology, 7(3), 402-408. Link

- Tacrine Analogs: Recanatini, M., et al. (2000). SAR of 9-amino-1,2,3,4-tetrahydroacridine derivatives: Acetylcholinesterase inhibition. Journal of Medicinal Chemistry. (Context for 2-amino precursors).

Sources

Technical Guide: Identification of 2-Amino-3,8-diethylquinoline Hydrochloride in Complex Mixtures

Executive Summary: The Isomer Challenge

In the realm of drug development and metabolic profiling, 2-Amino-3,8-diethylquinoline hydrochloride presents a classic analytical paradox. As a substituted aminoquinoline, it possesses high fluorescence quantum yield and distinct basicity, theoretically making it easy to detect. However, in "complex mixtures"—defined here as biological matrices (plasma, urine) or crude synthetic reaction vessels—it suffers from significant interference.

Its structural isomers (e.g., 2-amino-6,8-diethylquinoline or various ethyl-aminoquinoline metabolites) often co-elute on standard C18 phases. Furthermore, the hydrochloride salt form implies high water solubility in the formulation but dissociation into a lipophilic free base in physiological pH, complicating extraction.

This guide objectively compares three analytical approaches to isolate and identify this specific analyte. The Verdict: While HPLC-FLD offers superior cost-efficiency for clean samples, LC-MS/MS using Multiple Reaction Monitoring (MRM) is the only self-validating protocol capable of distinguishing the 3,8-diethyl substitution pattern in complex bio-fluids.

Chemical Profile & Analytical Behavior[1][2][3][4][5][6][7][8]

Understanding the molecule is the first step to successful separation.

| Feature | Property | Analytical Implication |

| Core Structure | Quinoline ring with 2-amino group | Strong UV absorbance (254/350 nm) and native fluorescence. |

| Substituents | Ethyl groups at C3 and C8 | Increases lipophilicity (LogP ~3.5-4.0). C8 substitution creates steric hindrance near the ring nitrogen. |

| Ionization | Basic (pKa ~7.3 - 8.5) | Positive ionization mode ([M+H]+) is favorable. Retains well on Cation Exchange (SCX/MCX) sorbents. |

| Salt Form | Hydrochloride (HCl) | Highly soluble in water; requires pH adjustment >9 to extract into organic solvents. |

Comparative Methodology

Method A: LC-MS/MS (The Gold Standard)

Best For: PK studies, trace analysis in plasma, and distinguishing structural isomers.

-

Mechanism: Uses Triple Quadrupole Mass Spectrometry. The first quadrupole filters the parent ion (Protonated molecule), the collision cell fragments it, and the third quadrupole detects specific fragments (Transitions).

-

Why it works: Even if an isomer co-elutes, the fragmentation pattern of the 3,8-diethyl analog will differ slightly from a 6,8-diethyl analog due to the stability of the ethyl group cleavage at the crowded C8 position.

Method B: HPLC-FLD (Fluorescence Detection)

Best For: QC release testing, high-concentration formulation analysis.

-

Mechanism: Excitation at ~350 nm, Emission at ~425 nm.

-

Why it works: Aminoquinolines are highly fluorescent. This method is 10-50x more sensitive than UV detection and ignores non-fluorescent matrix impurities.

-

Limitation: It cannot easily distinguish between positional isomers, as they often have overlapping excitation/emission spectra.

Method C: 1H-NMR (Nuclear Magnetic Resonance)

Best For: Purity certification of the Reference Standard. Status: NOT RECOMMENDED for complex mixtures.

-

Reasoning: In a mixture, the ethyl signals (triplet/quartet) will overlap with endogenous lipids or other impurities. NMR sensitivity (mM range) is insufficient for biological samples (nM range).

Performance Metrics Comparison

| Feature | LC-MS/MS (Triple Quad) | HPLC-FLD | 1H-NMR (600 MHz) |

| Specificity | High (Mass + Fragmentation) | Medium (Retention Time + Fluorescence) | Very High (Structural fingerprint) |

| Sensitivity (LOD) | < 0.5 ng/mL | ~ 5-10 ng/mL | > 100 µg/mL |

| Throughput | High (5 min run) | Medium (15-20 min run) | Low |

| Matrix Tolerance | Low (Requires SPE to prevent ion suppression) | Medium | Low (spectral crowding) |

| Isomer Resolution | Excellent (via MRM transitions) | Poor (requires difficult chromatography) | Excellent (distinct coupling constants) |

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the correct analytical technique based on sample type and data requirements.

Caption: Decision matrix for selecting the optimal analytical technique based on sample purity and concentration requirements.

Detailed Protocol: LC-MS/MS with MCX Extraction

This protocol addresses the core challenge: Matrix Interference . We utilize Mixed-Mode Cation Exchange (MCX) to exploit the basic nitrogen on the quinoline ring, washing away neutrals and acidic interferences.

Phase 1: Sample Preparation (MCX SPE)

Rationale: Protein precipitation (PPT) is insufficient here because phospholipids will cause ion suppression at the retention time of the lipophilic quinoline. SPE is mandatory.

-

Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% Phosphoric Acid (

).-

Why: Acidification protonates the aminoquinoline (forming the cation) to bind to the MCX sorbent.

-

-

Conditioning: Condition MCX cartridge (30 mg) with 1 mL Methanol, then 1 mL Water.

-

Loading: Load the pre-treated sample at 1 mL/min.

-

Wash 1 (Acidic): 1 mL 2% Formic Acid. (Removes proteins/hydrophilic neutrals).

-

Wash 2 (Organic): 1 mL Methanol. (Crucial step: Removes neutral lipids. The basic quinoline remains ionic and bound to the sorbent).

-

Elution: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

-

Why: High pH neutralizes the quinoline, breaking the ionic bond and releasing it into the organic solvent.

-

-

Reconstitution: Evaporate to dryness (

stream) and reconstitute in Mobile Phase A/B (80:20).

Phase 2: Instrumental Parameters

-

Column: C18, 2.1 x 50 mm, 1.7 µm (Sub-2-micron particle size is essential for sharp peaks).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 4 minutes.

-

Note: The 3,8-diethyl groups make this molecule hydrophobic; expect elution late in the gradient (~2.5 - 3.0 min).

-

-

Detection (ESI+):

-

Precursor: Calculate

. (MW of free base + 1). -

Quantifier Transition: Loss of

or Ethyl group (optimize using reference standard).

-

Phase 3: Self-Validating Workflow Diagram

Caption: MCX Solid Phase Extraction workflow designed to isolate basic aminoquinolines from complex biological matrices.

References

-

Struwe, W. B., et al. (2012).[1] "Aminoquinolines as Fluorescent Labels for Hydrophilic Interaction Liquid Chromatography." PubMed. Retrieved from [Link]

-

Agilent Technologies. (2011). "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Notes. Retrieved from [Link]

-

Sielc Technologies. (2018). "Separation of Quinoline and Isoquinoline Isomers." Sielc Method Library. Retrieved from [Link]

-

Lombard, M. C., et al. (2012).[2] "4-Aminoquinoline derivatives: biological interest." Frontiers in Pharmacology. Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Characterization of 2-Amino-3,8-diethylquinoline Hydrochloride

Executive Summary & Compound Profile

2-Amino-3,8-diethylquinoline hydrochloride is a specialized quinoline derivative, distinct from common antimalarials like Chloroquine or Primaquine due to its specific alkyl substitution pattern at positions 3 and 8. While standard 2-aminoquinolines are well-characterized, the introduction of ethyl groups at these positions induces specific electronic and steric effects that modulate its photophysical properties.

This guide provides a predictive spectral analysis based on structure-activity relationships (SAR) and details a self-validating experimental protocol for precise characterization. It compares the compound against the unsubstituted parent scaffold (2-Aminoquinoline) and a pharmacologically relevant standard (Chloroquine Phosphate).

Chemical Identity

| Feature | Specification |

| Compound Name | 2-Amino-3,8-diethylquinoline hydrochloride |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Functional Groups | Primary Amine (C2), Ethyl (C3, C8) |

| Salt Form | Hydrochloride (Protonated at N1 ring nitrogen) |

| Primary Application | Organic synthesis intermediate, potential fluorescent probe, pharmacological research |

Theoretical & Predicted UV-Vis Specifications

The UV-Vis absorption profile of quinolines is dominated by

Predicted Absorption Maxima ( )

| Band Type | Transition | Predicted | Mechanism of Shift |

| B-Band (Soret-like) | 235 – 245 nm | Ethyl groups provide weak inductive (+I) donation, stabilizing the excited state. | |

| A-Band (Q-Band) | 335 – 350 nm | Major Diagnostic Peak. The C2-amino group acts as a strong auxochrome. Protonation (HCl) of the ring nitrogen further lowers the energy gap, enhancing this shift. |

Note on Salt Effect: The hydrochloride salt form protonates the ring nitrogen (N1). In aminoquinolines, this typically results in a significant bathochromic shift (10–20 nm) and a hyperchromic effect (increased intensity) compared to the free base, due to increased resonance stabilization of the cation.

Comparative Spectral Analysis

The following table contrasts the target compound with established alternatives to contextualize its spectral behavior.

| Compound | Structural Differentiator | ||

| 2-Amino-3,8-diethylquinoline HCl | ~240 nm | ~345 nm | Target. 3,8-diethyl + HCl salt induces red-shift vs. parent. |

| 2-Aminoquinoline (Parent) | 230 nm | 330 nm | Lacks alkyl donors; baseline UV reference. |

| Chloroquine Phosphate | 220 nm | 343 nm | 4-amino substituted; different resonance pathway. |

| 8-Aminoquinoline | 240 nm | 315 nm | Isomeric amine position; weaker conjugation in visible region. |

Structural & Electronic Pathway Analysis

The following diagram illustrates the electronic influence of substituents on the quinoline core, explaining the predicted spectral shifts.

Caption: Mechanistic contribution of alkyl substituents and protonation to the bathochromic shift of the target compound.

Experimental Protocol: Self-Validating Characterization

Since specific batch-to-batch variations can occur with research-grade derivatives, the following protocol ensures accurate determination of

Materials Required

-

Analyte: 2-Amino-3,8-diethylquinoline hydrochloride (>98% purity).

-

Solvents: HPLC-grade Methanol (MeOH), 0.1 M HCl, 0.1 M NaOH.

-

Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).

Step-by-Step Methodology

Phase 1: Stock Solution Preparation

-

Weigh 10.0 mg of the compound accurately.

-

Dissolve in 100 mL of Methanol to create a 100 µg/mL stock solution.

-

Validation: Ensure complete dissolution; sonicate if necessary. The solution should be clear.

Phase 2: Dilution & Scan

-

Prepare a working standard of 10 µg/mL by diluting 1.0 mL of stock into 9.0 mL of Methanol.

-

Baseline Correction: Run a blank scan using pure Methanol from 200 nm to 800 nm.

-

Sample Scan: Scan the working standard.

-

Criteria: Absorbance at

should be between 0.2 and 0.8 AU for linearity. If >1.0, dilute further.

Phase 3: pH-Dependent Study (Solvatochromism)

To confirm the integrity of the salt form, perform a pH shift test:

-

Acidic Shift: Add 2 drops of 0.1 M HCl to the cuvette.

-

Expectation: Minimal change or slight hyperchromic effect (since it is already a hydrochloride salt).

-

-

Basic Shift: Add 2 drops of 0.1 M NaOH to the cuvette.

-

Expectation:Hypsochromic shift (Blue shift) of 10–15 nm as the compound reverts to the free base form.

-

Workflow Diagram

Caption: Logic flow for precise determination of molar absorptivity and absorption maxima.

References

-

BenchChem. (2025).[1] 2-Aminoquinoline: A Technical Guide for Researchers. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). UV/Visible Spectrum of 8-Aminoquinoline. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Tervola, E., et al. (2020).[2] Fluorescence enhancement of quinolines by protonation. RSC Advances, 10, 29254-29261. Retrieved from

-

Arjunan, V., et al. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A, 74(5), 1215-1223. Retrieved from

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-3,8-diethylquinoline hydrochloride

Executive Safety Assessment (Read First)

Hazard Classification: HIGH HAZARD / UNKNOWN POTENCY Specific toxicological data for 2-Amino-3,8-diethylquinoline hydrochloride is limited in public registries.[1] Therefore, under the Precautionary Principle of laboratory safety, you must handle this compound as if it possesses the high toxicity profile of its structural parent, 2-Aminoquinoline (CAS 580-22-3), and its analogs.

Assumed Hazard Profile (based on Structure-Activity Relationship):

-

Acute Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin (Category 3 or higher).[2]

-

Corrosivity: The hydrochloride salt form implies potential acidity upon hydrolysis; treat as a Skin/Eye Corrosive (Category 1B) or Severe Irritant.

-

Genotoxicity: Aminoquinolines are known DNA intercalators. Treat as a suspected mutagen/carcinogen.

-

Physical State: Hygroscopic solid. Dust generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses" protocols. This compound requires an enhanced barrier strategy due to the lipophilic nature of the ethyl substituents, which may facilitate dermal absorption.

| Protection Zone | Requirement | Technical Justification |

| Respiratory | Fume Hood (Primary) | All open handling must occur in a certified chemical fume hood.[1] |

| N95/P100 Respirator | Required only if weighing outside a hood or during spill cleanup. | |

| Ocular | Chemical Splash Goggles | Safety glasses are insufficient against dusts and acidic splashes. |

| Face Shield | Mandatory during dissolution or synthesis steps involving heat/pressure. | |

| Dermal (Hands) | Double Gloving (Nitrile) | Outer: 8 mil Nitrile (High durability). Inner: 4 mil Nitrile (Tactile). Change outer gloves immediately upon contamination. |

| Dermal (Body) | Tyvek® Lab Coat / Apron | Standard cotton coats absorb liquids. Use chemical-resistant sleeves if reaching into deep vessels.[1] |

Engineering Controls & Containment Workflow

Primary Engineering Control (PEC)

-

Device: Chemical Fume Hood.

-

Airflow: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

-

Setup: Clear the hood deck. Place the balance and reagents at least 6 inches back from the sash plane.

Workflow Logic Diagram

The following decision tree outlines the safe handling logic for this specific aminoquinoline derivative.

Figure 1: Operational workflow for handling high-hazard aminoquinoline salts.

Standard Operating Procedures (SOP)

Weighing & Transfer

-

Preparation: Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

-

Anti-Static Measures: Use an ionizing fan if available. Aminoquinoline salts can be static-prone, leading to "flying powder."

-

Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

-

Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt buildup (crusting) which can compromise the seal.

Solubilization (Dissolution)

-

Solvent Compatibility: The hydrochloride salt is likely water-soluble but may require slight warming.[1] It is also likely soluble in DMSO or Methanol.

-

Exotherm Warning: Dissolving HCl salts in water can be slightly exothermic. Add solvent slowly to the solid.

-

pH Check: The resulting solution will be acidic. Verify pH if the solution is intended for biological assays; neutralization (e.g., with NaOH) may precipitate the free base (2-Amino-3,8-diethylquinoline).[1]

Storage[2][4][5][6][7]

-

Conditions: Store at 2–8°C (refrigerated) in a desiccator.

-

Hygroscopicity: This salt will absorb atmospheric moisture, turning into a sticky gum. Parafilm seal is mandatory.

-

Light Sensitivity: Aminoquinolines can photodegrade. Store in amber vials or wrap in aluminum foil.

Emergency Response & Disposal

Spill Cleanup Protocol

Minor Spill (< 5g):

-

Alert: Notify nearby personnel.

-

PPE: Don N95 respirator and double gloves.

-

Containment: Cover powder with wet paper towels (to prevent dust) or absorbent pads (for liquids).

-

Neutralization: Clean the surface with a 10% Bleach solution followed by water. Bleach helps oxidize and degrade the aromatic ring structure.

-

Disposal: Collect all waste in a sealed bag labeled "Hazardous Waste - Toxic Solid."

Exposure First Aid[5][7]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes . Do not use ethanol (it enhances absorption).

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[3] Seek an ophthalmologist immediately (corrosive risk).

Waste Disposal[4][6]

-

Stream: Segregate as Halogenated Organic Solvent (if in solution) or Solid Toxic Waste .

-

Destruction: Incineration is the only approved method. Do not pour down the drain.

References

-

PubChem. (n.d.). 2-Aminoquinoline (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4] National Academies Press.[5] Retrieved from [Link][5]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|